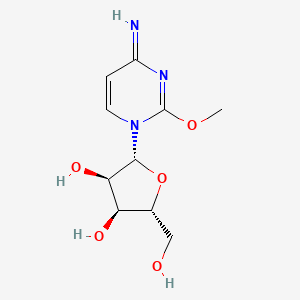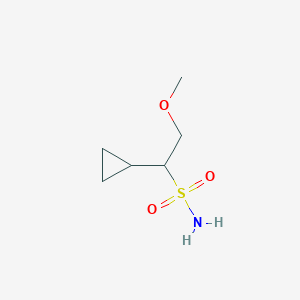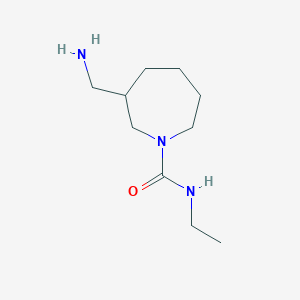![molecular formula C8H5F3N2O B13150595 3-(Trifluoromethyl)benzo[d]isoxazol-6-amine](/img/structure/B13150595.png)
3-(Trifluoromethyl)benzo[d]isoxazol-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trifluoromethyl)benzo[d]isoxazol-6-amine is a compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)benzo[d]isoxazol-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of α,β-unsaturated carbonyl compounds with trifluoromethylsulfonyl chloride (CF3SO2Cl) and tert-butyl nitrite (tBuONO) to form the isoxazole ring . This reaction is usually carried out under mild conditions, such as room temperature, to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)benzo[d]isoxazol-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
3-(Trifluoromethyl)benzo[d]isoxazol-6-amine has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological pathways and mechanisms due to its potential bioactivity.
Industry: The compound is used in the development of new materials and chemicals with specific properties.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)benzo[d]isoxazol-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-(Benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine-2,5-dione: This compound has similar structural features and biological activities.
4-(Trifluoromethyl)isoxazoles: These compounds share the trifluoromethyl group and isoxazole ring, making them structurally similar.
Uniqueness
3-(Trifluoromethyl)benzo[d]isoxazol-6-amine is unique due to its specific substitution pattern and trifluoromethyl group, which can enhance its biological activity and stability. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H5F3N2O |
|---|---|
Molecular Weight |
202.13 g/mol |
IUPAC Name |
3-(trifluoromethyl)-1,2-benzoxazol-6-amine |
InChI |
InChI=1S/C8H5F3N2O/c9-8(10,11)7-5-2-1-4(12)3-6(5)14-13-7/h1-3H,12H2 |
InChI Key |
UPDHTDDLZXQPHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)ON=C2C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl (2R,3S)-3-(2-aminophenyl)-3-[(tert-butoxycarbonyl)amino]-2-hydroxypropanoate](/img/structure/B13150513.png)







![5-Ethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13150561.png)
![hydron;5-oxo-5-(1,10-phenanthrolin-5-ylamino)pentanoate;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+)](/img/structure/B13150578.png)

![(2S)-4-[(4-methylphenyl)methylselanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B13150588.png)


